![molecular formula C14H10N2O3S B5503066 methyl 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5503066.png)
methyl 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]benzoate is a compound that belongs to the class of heterocyclic compounds It features a thiophene ring, an oxadiazole ring, and a benzoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]benzoate typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of a thiophene derivative with a hydrazine derivative to form the oxadiazole ring, followed by esterification to introduce the benzoate group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzoates or thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of methyl 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]benzoate involves its interaction with specific molecular targets and pathways. The thiophene and oxadiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the benzoate ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Methyl 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]benzoate can be compared with other similar compounds, such as:
Methyl 4-[3-(thiophen-2-yl)-1,2,4-triazol-5-yl]benzoate: This compound has a triazole ring instead of an oxadiazole ring, which may result in different biological activities and chemical properties.
Methyl 4-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzoate:
Methyl 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]benzoate: The replacement of the thiophene ring with a furan ring can alter the compound’s electronic properties and interactions with biological targets.
Propiedades
IUPAC Name |
methyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-18-14(17)10-6-4-9(5-7-10)13-15-12(16-19-13)11-3-2-8-20-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUPFNWCXUVTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)
![2-[3-(4-Methoxy-3,5-dimethylphenyl)phenoxy]acetamide](/img/structure/B5502994.png)
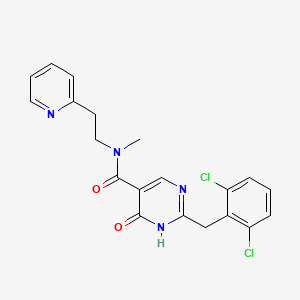
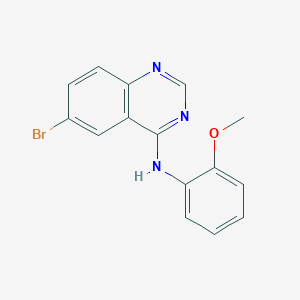
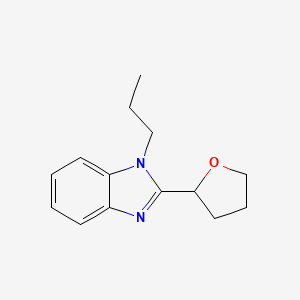
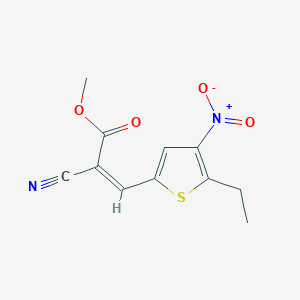
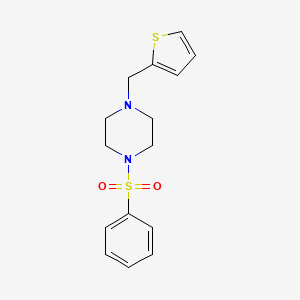
![4-{[4-(Dimethylamino)phenyl]carbamoyl}phenyl acetate](/img/structure/B5503037.png)
![1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5503043.png)
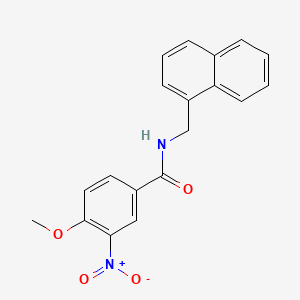
![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}morpholine](/img/structure/B5503055.png)
![ethyl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5503058.png)
![1-[5-(2-chlorophenyl)-2-furoyl]-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5503062.png)
![N-(2-oxo-2-{4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5503069.png)
